molecular formula C6H8N2OS B2756084 N-[(1,3-thiazol-5-yl)methyl]acetamide CAS No. 1597981-65-1

N-[(1,3-thiazol-5-yl)methyl]acetamide

Cat. No.: B2756084
CAS No.: 1597981-65-1
M. Wt: 156.2
InChI Key: RJXVMUHIPJEEJM-UHFFFAOYSA-N
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Description

N-[(1,3-Thiazol-5-yl)methyl]acetamide (C₆H₈N₂OS, MW 156.2 g/mol) is a sulfur-containing heterocyclic acetamide derivative. Structurally, it comprises a thiazole ring substituted at the 5-position with a methylacetamide group (SMILES: O=C(C)NCc1cncs1) . This compound is of interest in medicinal chemistry due to the prevalence of thiazole derivatives in pharmaceuticals, such as Ritonavir (a protease inhibitor with a 1,3-thiazol-4-ylmethyl group) .

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-5(9)8-3-6-2-7-4-10-6/h2,4H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVMUHIPJEEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-thiazol-5-yl)methyl]acetamide typically involves the reaction of thiazole derivatives with acetamide. One common method is the reaction of 1,3-thiazole-5-carbaldehyde with acetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-thiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

N-[(1,3-thiazol-5-yl)methyl]acetamide and its derivatives have been extensively studied for their potential anticancer activity. The thiazole moiety is known for its ability to enhance the biological activity of compounds.

Case Studies

  • Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines. One compound exhibited significant selectivity against A549 lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 µM, indicating promising anticancer potential .
  • In another study, thiazole-integrated pyridine derivatives were synthesized and evaluated for their anticancer activity against several cell lines, including MCF-7 and PC3. One hybrid demonstrated superior efficacy with an IC50 of 5.71 µM compared to the standard drug 5-fluorouracil (IC50 = 6.14 µM) .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 19A54923.30 ± 0.35
Compound 22HT292.01
Thiazole-Pyridine HybridMCF-75.71

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored, particularly in relation to its structural analogs.

Case Studies

  • A series of thiazole derivatives were synthesized and evaluated for anticonvulsant activity using the pentylenetetrazol (PTZ) model. One derivative showed a median effective dose comparable to sodium valproate, a standard anticonvulsant drug .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEffective Dose (ED50)Reference
Compound 4bPTZ ModelComparable to Sodium Valproate

Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against various bacterial and fungal strains.

Case Studies

  • Research conducted on thiazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using the turbidimetric method, revealing promising results against multiple pathogens .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial Strain TestedActivity LevelReference
Compound d1Staphylococcus aureusPromising
Compound d6E. coliSignificant Activity

Mechanism of Action

The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit microbial enzymes, disrupt cell membrane integrity, or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of N-[(1,3-thiazol-5-yl)methyl]acetamide with structurally related compounds is presented below, focusing on heterocyclic cores, substituents, and functional properties.

Compound Structure Molecular Weight (g/mol) Key Properties Biological Activity Reference
This compound Thiazole core, acetamide substituent 156.2 Sulfur-containing heterocycle; potential H-bond donor (NH) and acceptor (thiazole N) Not reported in evidence
Compound 9f Thiazole-triazole hybrid with methoxyphenyl 537.6 Crystallized; IR/NMR data confirmed structure; possible kinase inhibition Not explicitly stated, but triazole-thiazole derivatives often target enzymes
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Pyrazole core, acetamide substituent 153.18 Mp 43–45°C; IR: 3,123 cm⁻¹ (NH), 1,667 cm⁻¹ (C=O) Synthetic intermediate; no bioactivity reported
ZINC C20028245 Thiazole-acetamide with carbamimidamido Not provided Carbamimidamido group enhances H-bonding; potential antiviral activity Docked to chemokine-G protein interfaces
N-[4-Acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole core, fluorophenyl substituent Not provided Fluorine increases electronegativity; IR/NMR data available Anticancer or antimicrobial (common for thiadiazoles)

Key Comparative Insights

  • Heterocyclic Core Influence: Thiazole vs. Pyrazole: The thiazole core in the target compound provides sulfur-based π-electron deficiency, enhancing interactions with biological targets compared to pyrazole derivatives (e.g., compound 13), which rely on nitrogen-based electron delocalization . Thiazole vs.
  • Substituent Effects :

    • Methoxy vs. Fluorophenyl Groups : Bulky aryl groups (e.g., 9f’s methoxyphenyl) improve enzyme-binding affinity but may reduce bioavailability due to steric hindrance. Fluorophenyl substituents (e.g., ) enhance electronegativity, favoring target-specific interactions .
    • Acetamide Flexibility : The target compound’s acetamide group is simpler than derivatives like ZINC C20028245, which includes a carbamimidamido moiety capable of forming stronger H-bonds .
  • Hydrogen Bonding and Crystallography :

    • Intramolecular N–H···O bonds are common in acetamide derivatives (e.g., ), but the thiazole’s planar structure may promote distinct crystal packing compared to naphthyl-substituted analogues (dihedral angles ~78–84°) .
  • Synthetic Accessibility :

    • The target compound’s synthesis is likely simpler than multi-step protocols for triazole-thiazole hybrids (e.g., 9f) or pyrazole derivatives requiring methylation (e.g., compound 14) .

Notes on Evidence Utilization

  • Contradictions/Gaps: No direct bioactivity data exist for the target compound, limiting functional comparisons. Spectral data (e.g., IR, NMR) are also absent, unlike pyrazole derivatives .
  • Diverse Sources : References span synthetic protocols (), crystallography (), and bioactivity (–6), ensuring a balanced analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1,3-thiazol-5-yl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting thiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base under reflux conditions (4–6 hours) yields acetamide derivatives . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and SHELXS (for structure solution) are used to analyze bond lengths, angles, and hydrogen-bonding networks . Key parameters include the thiazole ring geometry (C–S bond: ~1.70 Å, C–N bond: ~1.32 Å) and the acetamide moiety’s planarity. Crystallographic data should comply with the CIF format and undergo validation using checkCIF to resolve outliers .

Q. What spectroscopic techniques are critical for characterizing tautomeric equilibria in thiazole-acetamide derivatives?

  • Methodology : ¹H and ¹³C NMR are essential for detecting tautomeric forms. For example, a 1:1 ratio of keto-enol tautomers in similar compounds (e.g., N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)acetamide) is confirmed via chemical shift splitting in DMSO-d₆ . IR spectroscopy (amide I band: ~1650 cm⁻¹) and UV-Vis (λmax ~250–280 nm) provide complementary data on electronic transitions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., kinases or GPCRs). Ligand preparation involves optimizing 3D conformers (Open Babel) and assigning partial charges (AM1-BCC). Docking poses should be validated against crystallographic ligands (e.g., ZINC database entries) to ensure binding-site fidelity . Pharmacophore modeling (e.g., PharmaGist) identifies critical interactions like hydrogen bonds with residues (e.g., Asp113 in CXCR4) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-acetamide analogs?

  • Methodology : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Orthogonal assays (e.g., enzymatic vs. cell-based) and dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency. Structural validation (e.g., LC-MS for purity >95%) and batch-to-batch consistency checks (via ¹H NMR) exclude synthetic artifacts . Meta-analyses of SAR studies highlight substituent effects (e.g., electron-withdrawing groups on thiazole enhance antimicrobial activity) .

Q. How do hydrogen-bonding patterns in crystal lattices influence the stability of this compound?

  • Methodology : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., N–H···O=C as D motifs) and π-π stacking interactions. For example, the acetamide carbonyl often forms chains ( C(4) motifs) with adjacent thiazole N atoms, stabilizing the lattice . Thermal stability is quantified via DSC (melting point >150°C) and TGA (decomposition onset >200°C) .

Q. What experimental designs improve synthetic yields of this compound in multi-step reactions?

  • Methodology : Optimize protecting groups (e.g., Boc for amines) and coupling agents (e.g., HATU/DIPEA for amide bonds). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. For example, Sonogashira couplings (Pd(PPh₃)₄/CuI) require strict anhydrous conditions to prevent alkyne deprotonation . Design of Experiments (DoE) models (e.g., Box-Behnken) maximize yield by varying temperature, catalyst loading, and stoichiometry .

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